Oral Bioavailability Advantage in Mice
TG-100435 exhibits significantly higher oral bioavailability in mice compared to the clinically approved multi-targeted kinase inhibitor dasatinib. This difference is critical for preclinical efficacy studies, where achieving adequate systemic exposure is essential. Dasatinib shows an oral bioavailability of only 14% in mice [1], while TG-100435 achieves 74% oral bioavailability in the same species [2].
| Evidence Dimension | Oral Bioavailability in Mouse |
|---|---|
| Target Compound Data | 74% |
| Comparator Or Baseline | Dasatinib: 14% |
| Quantified Difference | 5.3-fold higher |
| Conditions | Single oral dose administration in mice |
Why This Matters
This large difference in oral bioavailability directly impacts the dose required to achieve therapeutic plasma concentrations, making TG-100435 a more suitable candidate for preclinical mouse models where high exposure is needed.
- [1] Kamath AV, Wang J, Lee FY, Marathe PH. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL. Cancer Chemother Pharmacol. 2008 Mar;61(3):365-76. doi: 10.1007/s00280-007-0478-8. PMID: 17429625. View Source
- [2] Hu SX, Soll R, Yee S, Lohse DL, Kousba A, Zeng B, Yu X, McPherson A, Renick J, Cao J, Tabak A, Hood J, Doukas J, Noronha G, Martin M. Metabolism and Pharmacokinetics of a Novel Src Kinase Inhibitor TG100435 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and Its Active N-Oxide Metabolite TG100855 ([7-(2,6-Dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine). Drug Metab Dispos. 2007 Jun;35(6):929-36. doi: 10.1124/dmd.106.014290. PMID: 17371799. View Source
